
3,4-二甲基环己烷-1-甲酸
描述
3,4-Dimethylcyclohexane-1-carboxylic acid (DMCHA) is an organic compound that belongs to the class of cyclohexane carboxylic acids. It is a colorless crystalline solid that has been widely used in scientific research due to its unique properties. DMCHA is known to exhibit a number of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
科学研究应用
合成与生物学研究
研究已经证明使用环己烷化合物的衍生物可以合成复杂分子。例如,从 5,5-二甲基环己烷-1,3-二酮开始合成双(噻二唑/三唑)化合物,在超声条件下进一步反应生成对革兰氏阳性菌具有显着抗菌活性的化合物。该研究展示了环己烷衍生物在开发新型抗菌剂中的潜力 (Dabholkar & Ansari, 2008)。
催化与合成
环己烷衍生物已被用作催化剂或复杂有机分子合成中的关键反应物。例如,合成了吡啶鎓-1-磺酸-2-甲酸氯并将其用作在温和无溶剂条件下制备六氢喹啉的新型高效催化剂。这突出了环己烷衍生物在促进有机反应、提高产率以及通过最大限度减少溶剂使用来促进绿色化学中的作用 (Moosavi‐Zare & Afshar-Hezarkhani, 2020)。
有机合成技术
环己烷衍生物促进了新的有机合成技术的发展。一项研究详细介绍了 Cu(I) 催化的羧酸与乙烯基溴化物的分子内 O-乙烯基化,从而合成五元和六元烯醇内酯。该过程举例说明了环己烷衍生物如何有助于创建生产环状化合物的有效途径 (Sun 等,2009)。
材料科学和染料应用
在材料科学中,与环己烷羧酸相关的化合物 7-(二乙氨基)-香豆素-3-羧酸因其光电特性和在激光染料和荧光标记等各种应用中的潜力而受到研究。该研究提供了对染料分子聚集行为的见解及其在技术和生物医学中使用的意义 (Liu 等,2014)。
属性
IUPAC Name |
3,4-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRFFDOIJVEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylcyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



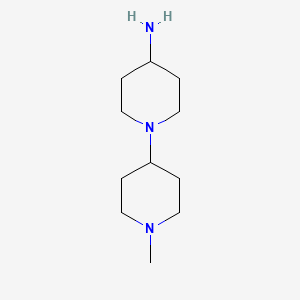
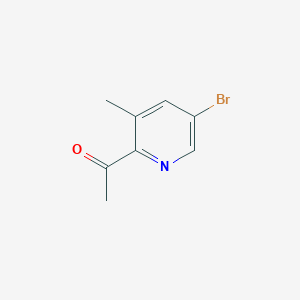
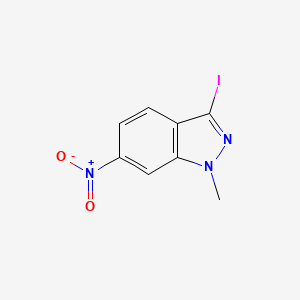
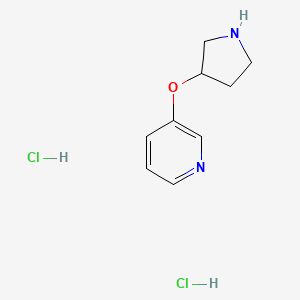
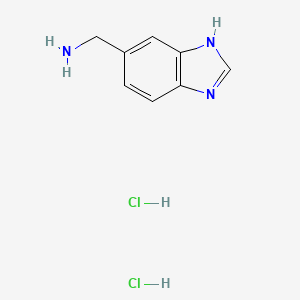
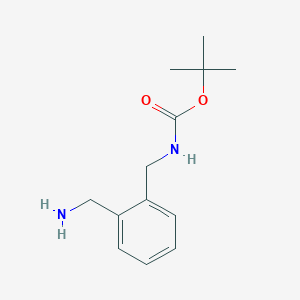
![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
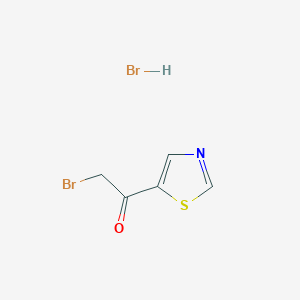


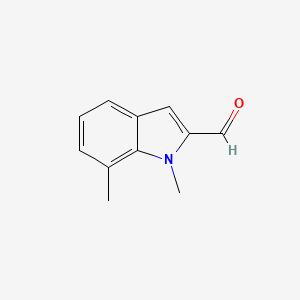
amine](/img/structure/B1344652.png)
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
